2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the etherification reaction of 4-chlorophenol with a suitable precursor under the catalysis of copper oxide or cupric salt. This reaction generates the intermediate 3,4’-dichloro-diphenyl ether, which is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid . The reaction conditions typically involve temperatures ranging from 0°C to the reflux temperature of the reaction mixture, and the reaction time can vary from 1 to 10 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy group.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with structural similarities.
Uniqueness
2-(4-Chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to its specific combination of functional groups and its pyran ring structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
112725-18-5 |
---|---|
Molecular Formula |
C18H17ClO2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C18H17ClO2/c1-13-11-15(14-5-3-2-4-6-14)12-18(20-13)21-17-9-7-16(19)8-10-17/h2-11,15,18H,12H2,1H3 |
InChI Key |
KOURBNQWIMRCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(O1)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.